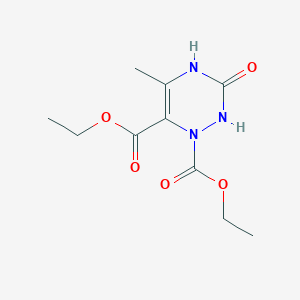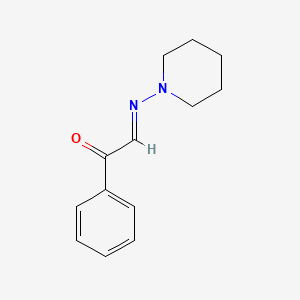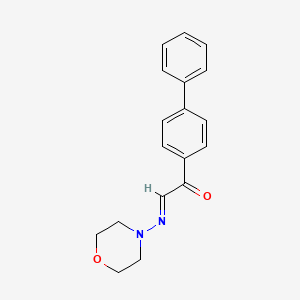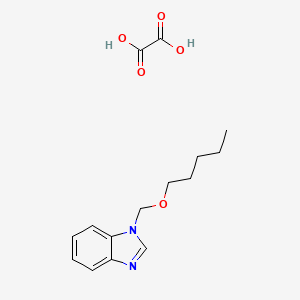
1-Pentoxymethylbenzimidazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentoxymethylbenzimidazole oxalate is a heterocyclic compound that features a benzimidazole core with a pentoxymethyl substituent and an oxalate counterion. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The addition of the pentoxymethyl group and oxalate ion enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-pentoxymethylbenzimidazole oxalate typically involves the reaction of benzimidazole with pentoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentoxymethylbenzimidazole oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pentoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of benzimidazole.
Reduction: Reduced forms of the benzimidazole core.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pentoxymethylbenzimidazole oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1-pentoxymethylbenzimidazole oxalate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The pentoxymethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The oxalate ion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
1-Methylbenzimidazole: Similar structure but with a methyl group instead of a pentoxymethyl group.
Oxazole Derivatives: Compounds with a similar heterocyclic structure but with an oxygen atom in the ring.
Uniqueness: 1-Pentoxymethylbenzimidazole oxalate stands out due to the presence of the pentoxymethyl group, which enhances its chemical stability and biological activity. The oxalate ion further contributes to its unique properties, making it a versatile compound in various research applications .
Eigenschaften
CAS-Nummer |
34703-74-7 |
|---|---|
Molekularformel |
C15H20N2O5 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
oxalic acid;1-(pentoxymethyl)benzimidazole |
InChI |
InChI=1S/C13H18N2O.C2H2O4/c1-2-3-6-9-16-11-15-10-14-12-7-4-5-8-13(12)15;3-1(4)2(5)6/h4-5,7-8,10H,2-3,6,9,11H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
MADVDUHYOPSWAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCN1C=NC2=CC=CC=C21.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


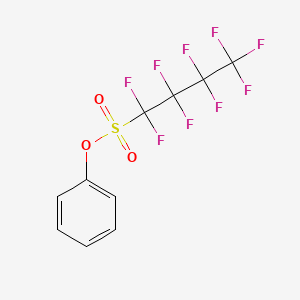

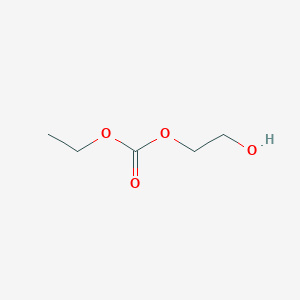
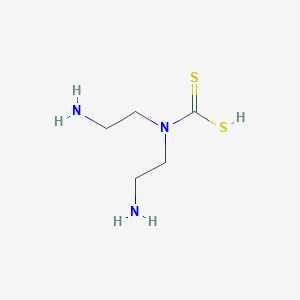
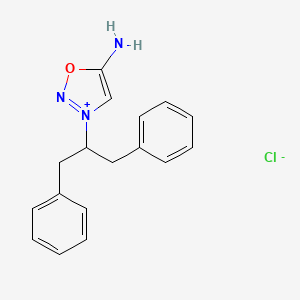
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
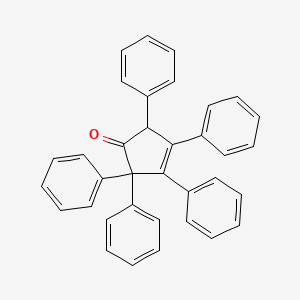
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
